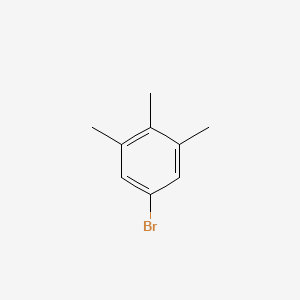
5-Bromo-1,2,3-trimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1,2,3-trimethylbenzene is an aromatic compound with the molecular formula C9H11Br. It consists of a benzene ring substituted with three methyl groups and one bromine atom. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Mechanism of Action
Mode of Action
It is known that brominated aromatic compounds can participate in electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond with the aromatic ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted aromatic ring .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-1,2,3-trimethylbenzene . For example, factors such as pH, temperature, and the presence of other compounds can affect the compound’s solubility, stability, and reactivity. Furthermore, the compound’s effects can be influenced by the physiological state of the individual, including factors such as age, sex, health status, and genetic factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-1,2,3-trimethylbenzene can be synthesized through the bromination of 1,2,3-trimethylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as gallium trichloride (GaCl3). The reaction proceeds at room temperature, and the bromination can be controlled to yield the desired monobrominated product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The bromination process is carefully monitored to avoid over-bromination and to maintain the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,2,3-trimethylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other electrophiles.
Oxidation: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated product.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include various substituted aromatic compounds depending on the electrophile used.
Oxidation: Products include carboxylic acids, aldehydes, and ketones.
Reduction: The major product is the hydrogenated aromatic compound.
Scientific Research Applications
5-Bromo-1,2,3-trimethylbenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds.
Material Science: It is used in the development of new materials with specific properties.
Chemical Research: It is employed in various chemical reactions to study reaction mechanisms and kinetics.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trimethylbenzene:
1,3,5-Trimethylbenzene:
5-Bromo-1,2,4-trimethylbenzene: A closely related compound with the bromine atom in a different position.
Uniqueness
5-Bromo-1,2,3-trimethylbenzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of the bromine atom and the three methyl groups provides a distinct set of chemical properties and reactivity compared to other trimethylbenzene derivatives .
Properties
IUPAC Name |
5-bromo-1,2,3-trimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-6-4-9(10)5-7(2)8(6)3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUGJSIGXLNJRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methoxy-2-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-2H-indazole-6-carboxamide](/img/structure/B2704102.png)
![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone](/img/structure/B2704106.png)
![6-Tert-butyl-2-[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2704107.png)
![4-amino-1-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2704109.png)

![4-(1-Benzothiophen-4-yl)-1,1-bis({4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl})piperazin-1-ium iodide](/img/structure/B2704111.png)
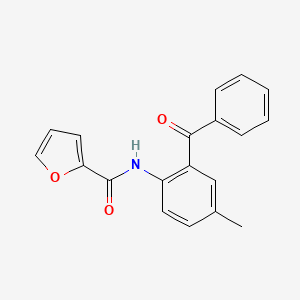
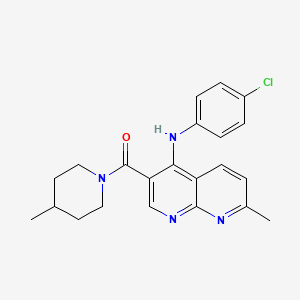
![(2E)-4,4-dimethyl-3-oxo-2-{[3-(trifluoromethyl)phenyl]methylidene}pentanenitrile](/img/structure/B2704115.png)
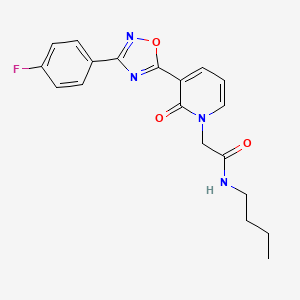
![3-(4-(methylthio)phenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one](/img/structure/B2704118.png)
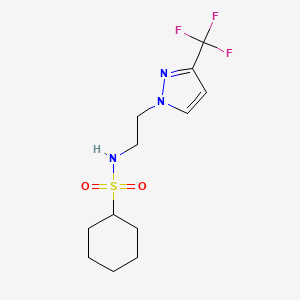

![N'-(3-acetamidophenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2704123.png)
